Metabolic pathways of 13C 15N labeled L-Threonine
Metabolic pathways of 13C 15N labeled L-Threonine
Metabolic Pathways of C N Labeled L-Threonine: A Technical Guide
Executive Summary
This technical guide details the experimental design, analytical execution, and data interpretation for stable isotope tracing of L-Threonine (U-
Key Insight: The metabolic fate of Threonine is highly species- and context-dependent.[1] While Threonine Dehydrogenase (TDH) is the dominant catabolic route in murine stem cells and many prokaryotes, the TDH gene is an expressed pseudogene in humans.[1] Consequently, human Threonine catabolism is driven primarily by Threonine Dehydratase (TD), channeling carbon into the TCA cycle via Succinyl-CoA, rather than the Glycine/Acetyl-CoA route.[1] Misinterpretation of these pathways is a common failure point in translational research.[1]
Part 1: The Biochemistry of L-Threonine Fate[1]
Understanding the structural bifurcation of Threonine catabolism is prerequisite to interpreting Mass Isotopologue Distributions (MIDs).[1]
The Three Divergent Pathways
Catabolism of U-
-
Threonine Dehydratase (TD) / IlvA (Canonical Human Pathway) [1]
-
Mechanism: Deamination and dehydration.[1]
-
Fate: Converts Threonine to
-Ketobutyrate ( -KB) and Ammonia.[1] -
Isotope Trace: The Nitrogen label (
N) is lost to the ammonia pool (and subsequently Urea/Glutamine).[1] The Carbon skeleton ( C ) is preserved in -KB, then oxidatively decarboxylated to Propionyl-CoA ( C ), eventually entering the TCA cycle as Succinyl-CoA.[1] -
Key Marker: M+3 TCA intermediates (Succinate, Fumarate, Malate).[1]
-
-
Threonine Dehydrogenase (TDH) (Murine/Microbial/Stem Cell)
-
Threonine Aldolase (TA) (Minor/Promiscuous)
Pathway Visualization
Figure 1: Divergent metabolic fates of labeled Threonine. Note the M+3 vs. M+2 distinction in downstream TCA metabolites.
Part 2: Experimental Design for Stable Isotope Tracing
Tracer Selection
-
Tracer: L-Threonine [U-
C , N] (97-99% purity).[1] -
Why Dual Label? The
N label is critical for distinguishing Glycine produced via Threonine catabolism (retains N) from Glycine produced via reversal of the Glycine Cleavage System or Serine conversion (which may involve nitrogen exchange).[1] It also validates the TD pathway by tracking the loss of N to ammonia.[1]
Culture Conditions (In Vitro)
To ensure accurate flux calculation, you must control for background Threonine and competing pathways.[1]
-
Media Formulation: Use custom DMEM/RPMI lacking Threonine.[1] Reconstitute with labeled Threonine at physiological concentrations (0.4 - 0.8 mM).[1]
-
Dialyzed FBS: Standard Fetal Bovine Serum (FBS) contains unlabeled Threonine.[1] Use dialyzed FBS to prevent isotopic dilution, which would suppress the enrichment signal.[1]
-
Time Course:
-
Metabolic Steady State: 12–24 hours for central carbon metabolites (TCA intermediates).[1]
-
Dynamic Flux: 0, 15, 30, 60, 120 minutes for measuring turnover rates of Glycine or
-KB.
-
Part 3: Analytical Workflow (LC-MS/MS)
This protocol utilizes HILIC chromatography coupled with High-Resolution Mass Spectrometry (HRMS) or Triple Quadrupole (QqQ) MS.[1]
Metabolite Extraction
Quenching metabolism immediately is critical to preserve labile intermediates like
-
Wash: Rapidly wash cells 2x with ice-cold saline (0.9% NaCl).[1] Do not use PBS if analyzing phosphate metabolites.[1]
-
Quench/Extract: Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) directly to the plate.
-
Scrape & Collect: Scrape cells on dry ice. Transfer to Eppendorf tubes.
-
Disrupt: Vortex vigorously (1 min) or sonicate (water bath, 5 min, 4°C).
-
Precipitate: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to LC vials. If analyzing keto-acids (
-KB), analyze immediately or store at -80°C (stable < 1 week).[1]
LC-MS Method (HILIC)[1]
-
Column: ZIC-pHILIC (Merck) or Waters BEH Amide.[1] These retain polar amino acids and organic acids better than C18.[1]
-
Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (optimal for negative mode organic acids).
-
Mobile Phase B: 100% Acetonitrile.[1]
-
Gradient: 80% B to 20% B over 15 minutes.
Mass Spectrometry Settings (MRM/HRMS)
For Triple Quadrupole (QqQ) systems, use the following transitions. Mass shifts are calculated based on:
| Metabolite | Isotopologue | Precursor ( | Product ( | Mode | Notes |
| L-Threonine | M+0 | 120.1 | 74.0 | Pos | Loss of HCOOH (46) |
| M+5 (U-13C, 15N) | 125.1 | 78.0 | Pos | Retains 3x13C, 1x15N in fragment | |
| Glycine | M+0 | 76.1 | 30.1 | Pos | Immonium ion |
| M+3 (U-13C, 15N) | 79.1 | 32.1 | Pos | Fragment contains 13C, 15N | |
| M+0 | 101.0 | 57.0 | Neg | Loss of CO2 | |
| M+4 (U-13C) | 105.0 | 60.0 | Neg | Loss of 13CO2 (45 Da) | |
| Succinate | M+0 | 117.0 | 73.0 | Neg | |
| M+3 (from TD) | 120.0 | 75.0 | Neg | Asymmetric labeling possible | |
| Citrate | M+0 | 191.0 | 111.0 | Neg | |
| M+2 (from TDH) | 193.0 | 113.0 | Neg | Acetyl-CoA entry |
Note: In HRMS (Orbitrap/Q-TOF), monitor the exact mass of the molecular ion [M+H]+ or [M-H]- with a window of < 5 ppm.[1]
Part 4: Data Interpretation & Flux Analysis[1][3]
Distinguishing Pathways via Mass Isotopologue Distribution (MID)
The power of this tracer lies in the distinct carbon backbones entering the TCA cycle.[1]
Scenario A: The "Human" Profile (TD Dominant)
-
Observation: High enrichment of M+4
-Ketobutyrate .[1] -
TCA Entry:
-KB (C4) is decarboxylated to Propionyl-CoA (C3).[1] Propionyl-CoA is carboxylated (taking an unlabeled carbon from HCO3-) to form Methylmalonyl-CoA (C4) -> Succinyl-CoA.[1] -
Resulting MID: Succinate, Fumarate, and Malate appear primarily as M+3 .
-
Nitrogen Fate:
N is found in Ammonia/Urea, not transferred to Glycine.[1]
Scenario B: The "Stem Cell / Cancer" Profile (TDH Active)[1]
-
Observation: High enrichment of M+3 Glycine (C2+N1) and M+2 Citrate .[1]
-
TCA Entry: Threonine (C4) -> Glycine (C2) + Acetyl-CoA (C2).[1] Acetyl-CoA enters the TCA cycle via Citrate Synthase.[1]
-
Resulting MID: Citrate appears as M+2 .[1]
-
Nitrogen Fate:
N is retained in Glycine.[1]
Quantitative Flux Table
Summarize your data using this structure to validate pathway activity:
| Metabolite | Isotopologue | Pathway Indicated | Interpretation |
| Glycine | M+3 ( | TDH / TA | Direct cleavage of Thr.[1] High in mESCs.[1] |
| Glycine | M+0 or M+1 | De Novo / Serine | M+1 usually indicates Serine-Glycine exchange, not direct Thr breakdown.[1] |
| Succinate | M+3 | TD (IlvA) | Entry via Propionyl-CoA.[1] Canonical human catabolism.[1] |
| Citrate | M+2 | TDH | Entry via Acetyl-CoA.[1] Indicates mitochondrial TDH activity.[1] |
| Citrate | M+3 | Anaplerosis | Likely from Pyruvate Carboxylase (unrelated to Thr tracer directly).[1] |
Part 5: Case Studies & Applications
Drug Development: Serine/Glycine One-Carbon Metabolism
In cancer drug discovery, targeting the glycine supply is a major strategy.[1]
-
Application: Researchers use U-
C Threonine to determine if a tumor is relying on Threonine catabolism to supply the Glycine pool for nucleotide synthesis.[1] -
Protocol Check: If treating with a TDH inhibitor, you should see a decrease in Glycine M+3 and Citrate M+2 , but Succinate M+3 (TD pathway) should remain unaffected.
Stem Cell Pluripotency
Mouse Embryonic Stem Cells (mESCs) rely heavily on TDH for Acetyl-CoA and S-Adenosylmethionine (SAM) synthesis.[1]
-
Marker: High TDH flux is a marker of the "naive" pluripotent state.[1]
-
Differentiation: Upon differentiation, TDH expression drops, and the flux shifts from Glycine/Acetyl-CoA production (M+2 Citrate) toward the TD pathway or cessation of Thr catabolism.[1]
References
-
Threonine Metabolism and Embryonic Stem Cells
-
Human Threonine Dehydrogenase Pseudogene
-
Stable Isotope Tracing in Cancer
-
LC-MS Methodologies for Amino Acids
Sources
- 1. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]
- 2. Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TDH L-threonine dehydrogenase (pseudogene) - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TDH (L-threonin dehydrogenase) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
